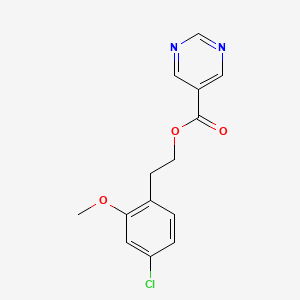

4-Chloro-2-methoxyphenethyl pyrimidine-5-carboxylate

Description

Properties

Molecular Formula |

C14H13ClN2O3 |

|---|---|

Molecular Weight |

292.72 g/mol |

IUPAC Name |

2-(4-chloro-2-methoxyphenyl)ethyl pyrimidine-5-carboxylate |

InChI |

InChI=1S/C14H13ClN2O3/c1-19-13-6-12(15)3-2-10(13)4-5-20-14(18)11-7-16-9-17-8-11/h2-3,6-9H,4-5H2,1H3 |

InChI Key |

LHPWEQCOKVAMEC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)CCOC(=O)C2=CN=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Stage A: Synthesis of 5-alkoxycarbonyl-4-hydroxy-2-methoxy-pyrimidine Intermediate

- Starting Materials: A salt of O-methylisourea and an alkyl alkoxymethylenemalonate derivative.

- Reaction Conditions: The condensation is carried out in an aqueous medium with an excess of alkali metal hydroxide (e.g., sodium hydroxide) to form the sodium salt of the 5-alkoxycarbonyl-4-hydroxy-2-methoxy-pyrimidine.

- Process Details:

- The alkali metal hydroxide is added slowly to maintain the temperature between 20°C and 30°C.

- After completion, the pH is adjusted to about 5 using an inorganic or organic acid (e.g., acetic acid), which liberates the free 5-alkoxycarbonyl-4-hydroxy-2-methoxy-pyrimidine.

- The mixture is filtered to remove insoluble gelatinous matter.

- The product is extracted with a suitable solvent such as chloroform.

- Evaporation of the solvent under reduced pressure yields the intermediate, which can be purified by recrystallization from isopropanol.

Yields: Approximately 77–80% yield of the intermediate has been reported.

| Parameter | Condition/Value |

|---|---|

| Temperature | 20–30°C during hydroxide addition |

| pH Adjustment | pH 5 with acetic acid |

| Solvent for Extraction | Chloroform |

| Purification Method | Recrystallization from isopropanol |

| Yield | ~77–80% |

Stage B: Conversion to 4-Chloro-5-alkoxycarbonyl-2-methoxy-pyrimidine

- Reagents: Thionyl chloride (SOCl₂) is used to replace the 4-hydroxy group with chlorine.

- Reaction Conditions:

- The 5-alkoxycarbonyl-4-hydroxy-2-methoxy-pyrimidine is suspended in dimethylformamide (DMF).

- Thionyl chloride is added at room temperature with stirring.

- The mixture is stirred for about 30 minutes at ambient temperature to complete the chlorination.

- Workup:

- The reaction mixture is poured into an ice-water mixture.

- The product is extracted with benzene or an appropriate organic solvent.

- The organic phase is washed with dilute sodium bicarbonate solution and water, then dried over magnesium sulfate.

- Concentration under reduced pressure yields the 4-chloro-5-alkoxycarbonyl-2-methoxy-pyrimidine as an oil or solid.

- Purification can be achieved by vacuum distillation.

Yields: Chlorination yields are high, typically around 90–94%.

| Parameter | Condition/Value |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Reagent | Thionyl chloride (SOCl₂) |

| Temperature | Room temperature |

| Stirring Time | 30 minutes |

| Extraction Solvent | Benzene or similar |

| Purification | Vacuum distillation |

| Yield | ~90–94% |

The phenethyl ester moiety at position 5 can be introduced by esterification of the corresponding pyrimidine-5-carboxylic acid or by using phenethyl alkoxymethylenemalonate derivatives in the initial condensation step. Alternatively, nucleophilic substitution reactions on ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate with phenethylamine derivatives under reductive amination conditions have been reported for related pyrimidine analogues.

- The initial condensation forms the pyrimidine ring with a hydroxy substituent at position 4.

- The hydroxy group is a good leaving group when treated with thionyl chloride, which facilitates substitution by chlorine.

- The presence of electron-withdrawing ester and methoxy groups activates the pyrimidine ring towards nucleophilic substitution.

| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Condensation | O-methylisourea salt + alkyl alkoxymethylenemalonate, NaOH, aqueous, 20–30°C | 5-alkoxycarbonyl-4-hydroxy-2-methoxy-pyrimidine | 77–80 |

| 2 | Chlorination (Substitution) | Thionyl chloride, DMF, room temp, 30 min | 4-chloro-5-alkoxycarbonyl-2-methoxy-pyrimidine | 90–94 |

| 3 | Esterification / Substitution | Phenethyl alcohol or phenethylamine derivatives, reductive amination (if applicable) | 4-chloro-2-methoxyphenethyl pyrimidine-5-carboxylate | Variable |

- Maintaining controlled temperature during hydroxide addition prevents side reactions and ensures high purity of the intermediate.

- The pH adjustment step is critical to precipitate and then dissolve the intermediate for efficient extraction.

- Use of DMF as solvent in chlorination enhances solubility and reaction rate.

- Extraction solvents such as chloroform and benzene are preferred for their ability to separate the product cleanly.

- Purification by recrystallization or vacuum distillation yields analytically pure compounds.

- Alternative synthetic routes involving nucleophilic substitution on ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate with phenethylamine under reductive amination conditions have been demonstrated, providing flexibility in synthesis.

The preparation of this compound is efficiently achieved through a two-step process involving the formation of a 5-alkoxycarbonyl-4-hydroxy-2-methoxy-pyrimidine intermediate followed by chlorination with thionyl chloride. The phenethyl ester group can be introduced either during the initial condensation or via subsequent substitution reactions. Careful control of reaction conditions, pH, and purification steps ensures high yields and purity. This methodology is supported by detailed patent literature and peer-reviewed synthetic studies, providing a robust and reproducible route for this compound’s synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methoxyphenethyl pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The carboxylate group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, dimethylamine, or sodium thiophenoxide in solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.

Oxidation: Formation of hydroxyl or carbonyl derivatives.

Reduction: Formation of alcohol or aldehyde derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

4-Chloro-2-methoxyphenethyl pyrimidine-5-carboxylate is primarily utilized as an intermediate in the synthesis of biologically active compounds. Its structural features make it a versatile scaffold for developing pharmaceuticals with diverse therapeutic effects.

Anticancer Agents

Research indicates that derivatives of this compound exhibit potent anticancer properties. For example, compounds synthesized from this precursor have shown effectiveness against various cancer cell lines by inhibiting specific kinases involved in tumor proliferation .

Case Study:

A study demonstrated that a derivative of this compound inhibited the growth of breast cancer cells by targeting the Raf kinase pathway, leading to reduced cell viability and increased apoptosis .

Antiviral and Antibacterial Activities

The compound has also been explored for its antiviral and antibacterial properties. Research has shown that certain derivatives can inhibit viral replication and bacterial growth, making them potential candidates for treating infectious diseases .

Organic Synthesis Applications

This compound serves as a crucial building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create complex molecular architectures.

Synthesis of Pyrimidinopyridones

One notable application is in the synthesis of pyrimidinopyridones, which are known for their activity against FMS tyrosine kinase. The synthesis process typically involves multi-step reactions where this compound acts as a key intermediate .

Data Table: Synthesis Pathway Example

| Step | Reaction Type | Reagents Used | Product |

|---|---|---|---|

| 1 | Nucleophilic Substitution | This compound + Amine | Pyrimidinopyridone Derivative |

| 2 | Cyclization | Pyrimidinopyridone + Acid Catalyst | Final Anticancer Compound |

Mechanism of Action

The mechanism of action of 4-Chloro-2-methoxyphenethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of a kinase enzyme by binding to its active site, thereby blocking the phosphorylation of downstream substrates.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Pyrimidine-5-carboxylates

Key Observations:

- C2 Position : Electron-donating groups (e.g., methoxyphenethyl) may stabilize the pyrimidine ring, while electron-withdrawing groups (e.g., methylthio) enhance reactivity for nucleophilic substitution .

- C4 Position : Chlorine at C4 is common in kinase-targeting compounds, facilitating interactions with ATP-binding pockets .

- Ester Groups : Bulky esters (e.g., phenethyl) improve metabolic stability but may reduce solubility compared to ethyl/isopropyl esters .

Stability and Reactivity Considerations

- Metal Coordination : Transition metals (e.g., Cu²⁺) coordinate directly with pyrimidine-5-carboxylates, altering electronic properties and reducing aromaticity, which may influence drug-metal interactions .

- Acid Sensitivity : Pyrimidine rings undergo acid-catalyzed cleavage or rearrangement, as seen in benzothiazole formation from ethyl 4-(o-nitrophenylthio) derivatives .

- Ester Hydrolysis : Ethyl/isopropyl esters are more prone to enzymatic hydrolysis than phenethyl esters, affecting pharmacokinetics .

Biological Activity

4-Chloro-2-methoxyphenethyl pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Molecular Characteristics:

- IUPAC Name: this compound

- Molecular Formula: C13H12ClN2O3

- Molecular Weight: 280.69 g/mol

- CAS Number: Not specified in the sources.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Its structure allows for potential interactions with enzymes and receptors, which can modulate various biological pathways. The compound may exhibit antimicrobial , anti-inflammatory , and anticancer properties, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that compounds similar to 4-Chloro-2-methoxyphenethyl pyrimidine derivatives have shown promising antimicrobial activities against various pathogens. For instance, a study evaluated the activity of pyrimidine derivatives against Gram-positive and Gram-negative bacteria, reporting minimum inhibitory concentrations (MIC) ranging from 0.25 to 1 μg/mL against certain strains .

| Pathogen | MIC (μg/mL) |

|---|---|

| S. aureus | 0.25 |

| E. coli | 1.00 |

| C. albicans | 250 |

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that pyrimidine derivatives could inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

-

Inhibitory Activity Against Enzymes:

A study focused on the structure-activity relationship (SAR) of pyrimidine derivatives found that modifications in the molecular structure significantly affected their inhibitory activity against NAPE-PLD, an enzyme involved in lipid metabolism. The optimized compounds displayed enhanced potency, indicating that structural modifications can lead to improved biological activity . -

Anticancer Potential:

Research has highlighted the potential of pyrimidine derivatives as anticancer agents. In vitro studies showed that certain derivatives inhibited cell proliferation in various cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use . -

Molecular Docking Studies:

Molecular docking studies have been utilized to predict the binding affinity of 4-Chloro-2-methoxyphenethyl pyrimidine derivatives to target proteins involved in cancer progression and inflammation. These studies help elucidate the mechanisms by which these compounds exert their biological effects.

Q & A

Q. What are the established synthetic routes for 4-Chloro-2-methoxyphenethyl pyrimidine-5-carboxylate?

The compound is typically synthesized via multi-step protocols. A common approach involves chlorination of precursor pyrimidine derivatives using reagents like phosphoryl chloride (POCl₃), followed by coupling with 2-methoxyphenethyl alcohol under basic conditions (e.g., NaOH in dichloromethane) . For example, chlorination of methyl 4,5-dimethoxy-2-nitrobenzoate yields intermediates that are further functionalized via nucleophilic substitution or esterification . Purity is often ensured through column chromatography and recrystallization, with yields ranging from 2–5% in complex multi-step syntheses .

Q. Which spectroscopic techniques are critical for structural confirmation?

- NMR Spectroscopy : H and C NMR are used to verify substituent positions (e.g., chloro, methoxy, and carboxylate groups). For instance, the methoxy group typically appears as a singlet near δ 3.8–4.0 ppm in H NMR .

- X-ray Crystallography : Resolves crystal packing and stereochemistry, as demonstrated for analogous pyrimidine carboxylates in Acta Crystallographica reports .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. How can researchers address discrepancies between spectroscopic and computational data?

Orthogonal validation is recommended. For example, if NMR suggests a methoxy group at position 2 but computational models predict alternative conformations, X-ray crystallography can resolve the ambiguity . Elemental analysis further validates empirical formulas .

Advanced Research Questions

Q. What strategies optimize reaction yields in multi-step syntheses?

- Catalyst Screening : Palladium catalysts (e.g., Pd/C) may enhance coupling efficiency in esterification steps .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates for chlorinated intermediates .

- Temperature Control : Lower temperatures (−20°C to 0°C) reduce side reactions during sensitive steps like sulfonation or carboxylation .

Q. How can computational modeling guide functionalization of the pyrimidine core?

Density functional theory (DFT) predicts regioselectivity for substitutions. For example, electron-deficient positions on the pyrimidine ring (e.g., C-5) are more reactive toward nucleophilic attack, which aligns with observed carboxylate formation . Molecular docking studies can also assess binding affinity for biological targets, such as enzymes or receptors .

Q. What methodologies resolve isomeric impurities in final products?

Q. How do structural modifications impact biological activity?

Analogous compounds with chloro and methoxy groups exhibit activity in medicinal chemistry (e.g., kinase inhibition or agrochemical interactions). For instance, trifluoromethyl substitutions enhance metabolic stability, while methoxy groups improve solubility . Structure-activity relationship (SAR) studies require systematic variation of substituents and in vitro bioassays .

Q. What are the stability profiles of this compound under varying storage conditions?

Accelerated stability studies (40°C/75% RH) show degradation via hydrolysis of the ester bond. Lyophilization or storage under inert gas (N₂/Ar) mitigates this. Purity drops <95% after 6 months at room temperature .

Data Analysis and Contradictions

Q. How to interpret conflicting cytotoxicity data in cell-based assays?

Contradictions may arise from assay conditions (e.g., serum concentration affecting compound solubility). Dose-response curves and orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) clarify mechanisms .

Q. What analytical approaches validate synthetic intermediates with similar retention times (HPLC)?

LC-MS/MS with tandem mass spectrometry distinguishes co-eluting species. For example, intermediates with identical molecular weights but differing substituents (e.g., methoxy vs. ethoxy) show unique fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.